2-acetyl-4,4-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)butanamide
Overview
Description
2-acetyl-4,4-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)butanamide, also known as DCDP, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research. DCDP belongs to the class of compounds known as cyanoacrylamides, which have been found to exhibit potent anti-tumor activity. In
Mechanism of Action
2-acetyl-4,4-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)butanamide inhibits NMT by binding to the enzyme's active site and preventing the transfer of myristic acid to the N-terminal glycine residue of its target proteins. This leads to the mislocalization of the target proteins and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of other enzymes involved in cancer cell growth and survival, such as histone deacetylases and DNA methyltransferases.
Biochemical and physiological effects:
This compound has been found to induce apoptosis in cancer cells through the inhibition of NMT. In addition, it has been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. This compound has also been found to induce autophagy, a process in which cells break down and recycle their own components, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-acetyl-4,4-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)butanamide in lab experiments is its potent anti-tumor activity. It has been found to be effective in various cancer cell lines and animal models. In addition, its mechanism of action is well understood, which allows for targeted drug development. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. It also has potential toxicity concerns, which need to be addressed in future studies.
Future Directions
Future research on 2-acetyl-4,4-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)butanamide should focus on improving its solubility and stability, as well as addressing its potential toxicity concerns. In addition, further studies are needed to determine the effectiveness of this compound in combination with other anti-cancer agents. The development of this compound analogs with improved pharmacological properties should also be explored. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
2-acetyl-4,4-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)butanamide has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumors in animal models. This compound works by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the regulation of cell growth and survival. Inhibition of NMT leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
2-acetyl-4,4-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN3O2/c1-11(27)18(20(28)26-15-5-3-14(23)4-6-15)19(12(9-24)10-25)16-7-2-13(21)8-17(16)22/h2-8,12,18-19H,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNIHWLXNLSQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=C(C=C(C=C1)Cl)Cl)C(C#N)C#N)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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